8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Overview
Description
The compound “8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide” is a complex organic molecule that contains several functional groups and rings. It includes a pyrimido[5,4-c][2,1]benzothiazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemical Synthesis and Reactivity
The complex chemical structure of 8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide indicates its potential involvement in various chemical reactions, particularly those involving sulfanyl groups and pyrimido benzothiazine cores. For instance, similar compounds, such as 10H-pyrido[3,2-b][1,4]benzothiazines, have been studied for their reactions with n-butyllithium and various chlorides, leading to a range of derivatives (Pasutto & Knaus, 1979). These reactions highlight the potential for generating diverse compounds from pyrimido benzothiazine structures through selective modifications, which can be crucial for the development of new materials or pharmaceuticals.
Crystal Structure Analysis
The crystal structure of related compounds, like polythiazide, has been elucidated, showing a two-dimensional network of hydrogen-bonded molecules (Gelbrich, Haddow, & Griesser, 2010). This kind of analysis is crucial for understanding the molecular interactions and stability of such compounds, which can inform their applications in various fields, including material science and drug design.
Novel Antianxiety Agents
Compounds structurally related to this compound have been explored for their potential as antianxiety agents. For example, derivatives of pyrazolo[1,5-a]pyrimidine have shown anxiolytic effects comparable to benzodiazepines without potentiating the central nervous system depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977). This suggests that the chemical framework of these compounds could be leveraged to develop new therapeutic agents with fewer side effects.
Material Science Applications
The synthesis and analysis of thiophenyl-substituted benzidines, related to the core structure of the compound , have led to the development of transparent polyimides with high refractive indices and small birefringences (Tapaswi et al., 2015). Such materials are valuable in the field of optoelectronics, indicating potential applications of this compound derivatives in creating new optical materials.
Future Directions
Properties
IUPAC Name |
8-chloro-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN3O2S2/c1-24-15-6-11(19)3-5-13(15)17-16(28(24,25)26)8-22-18(23-17)27-9-10-2-4-12(21)7-14(10)20/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXFPDTWHDWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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